4-Methoxybutanoic acid

CAS No.: 29006-02-8

Cat. No.: VC2480065

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29006-02-8 |

|---|---|

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 4-methoxybutanoic acid |

| Standard InChI | InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) |

| Standard InChI Key | VRRCYIFZBSJBAT-UHFFFAOYSA-N |

| SMILES | COCCCC(=O)O |

| Canonical SMILES | COCCCC(=O)O |

Introduction

Physical and Chemical Properties

4-Methoxybutanoic acid (CAS Number: 29006-02-8) is a colorless to light yellow clear liquid at room temperature with a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol . It exhibits distinctive physical and chemical properties that contribute to its utility in various applications, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 4-Methoxybutanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.1±0.1 g/cm³ |

| Specific Gravity (20/20) | 1.06 |

| Boiling Point | 218.4±23.0 °C at 760 mmHg (or 228 °C) |

| Flash Point | 91.6±16.1 °C (or 92 °C) |

| Exact Mass | 118.062996 |

| Polar Surface Area (PSA) | 46.53000 |

| LogP | -0.06 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Refractive Index | 1.423 (or 1.43) |

Structural Characteristics

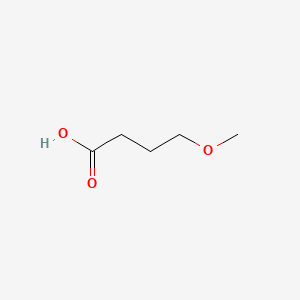

The structure of 4-Methoxybutanoic acid features a linear four-carbon chain with a carboxylic acid group (-COOH) at one end and a methoxy group (-OCH3) at the other. This arrangement provides the molecule with both acidic and ether-like properties, allowing it to participate in a wide range of chemical transformations. The structural representations using standard chemical notations are presented in Table 2.

Table 2: Structural Representations of 4-Methoxybutanoic Acid

| Notation | Representation |

|---|---|

| SMILES | COCCCC(=O)O |

| InChI | InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) |

| InChIKey | VRRCYIFZBSJBAT-UHFFFAOYSA-N |

The presence of both a carboxylic acid group and an ether functionality contributes to the compound's unique reactivity profile . The carboxylic acid moiety can undergo typical reactions such as esterification, acid-base neutralization, and reduction, while the methoxy group provides opportunities for cleavage or substitution under appropriate conditions.

Synthesis and Preparation Methods

While the search results provide limited information about specific synthesis methods for 4-Methoxybutanoic acid, several potential synthetic routes can be inferred based on organic chemistry principles and the preparation of similar compounds:

-

Oxidation of 4-methoxy-1-butanol

-

Alkylation of γ-butyrolactone followed by hydrolysis

-

Nucleophilic substitution of 4-halobutanoic acids with methoxide

-

Hydrolysis of corresponding esters, such as methyl 4-methoxybutyrate

Commercial preparation of 4-Methoxybutanoic acid typically involves controlled reaction conditions to ensure high yield and purity, with reported commercial purity exceeding 98% as determined by gas chromatography .

Chemical Reactivity

The dual functionality of 4-Methoxybutanoic acid enables diverse chemical transformations. The carboxylic acid group readily participates in esterification reactions to form esters, while the methoxy group can undergo cleavage under acidic conditions or substitution reactions with appropriate nucleophiles.

Potential reactions of 4-Methoxybutanoic acid include:

-

Esterification with alcohols to form corresponding esters

-

Reduction to 4-methoxy-1-butanol using appropriate reducing agents

-

Amidation with amines to form amide derivatives

-

Decarboxylation under thermal conditions

-

Halogenation at the α-position under specific conditions

These reaction pathways make 4-Methoxybutanoic acid a versatile building block in organic synthesis for the preparation of more complex molecules with specific functional properties.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-Methoxybutanoic acid, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison with several analogs that differ in substitution patterns or functional groups.

Table 3: Comparison of 4-Methoxybutanoic Acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-Methoxybutanoic acid | C5H10O3 | 118.13 | Reference compound |

| 4-Methoxypentanoic acid | C6H12O3 | 132.16 | Additional methyl group at C4 position |

| 2-Fluoro-4-methoxybutanoic acid | C5H9FO3 | 136.12 | Fluorine at C2 position |

| (2E)-4-Methoxy-2-butenoic acid | C5H8O3 | 116.12 | Double bond between C2 and C3 |

| (S)-2-amino-4-methoxybutanoic acid | C5H11NO3 | 133.15 | Amino group at C2 position |

| Perfluoro-4-methoxybutanoic acid | C5HF9O3 | 280.04 | All hydrogen atoms replaced with fluorine except carboxylic hydrogen |

The structural variations significantly impact physical properties and reactivity profiles:

-

The introduction of a double bond in (2E)-4-Methoxy-2-butenoic acid enhances electrophilicity at the β-carbon position, making it more susceptible to nucleophilic addition reactions compared to 4-Methoxybutanoic acid.

-

The amino group in (S)-2-amino-4-methoxybutanoic acid introduces chirality and amphoteric behavior, making it more biologically relevant as a potential amino acid analog .

-

Perfluoro-4-methoxybutanoic acid demonstrates significantly different physical properties, including increased chemical stability and environmental persistence, and has been identified as a per- and polyfluoroalkyl substance (PFAS) contaminant in environmental samples .

| Category | Information |

|---|---|

| GHS Pictogram | Corrosive |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage H227: Combustible liquid H290: May be corrosive to metals |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor |

| UN Number | UN3265 |

| Transport Class | 8 |

| Packing Group | II |

Safe handling requires appropriate personal protective equipment, including chemical-resistant gloves, eye protection, and lab coats. Storage recommendations include keeping the compound in a well-ventilated area, away from incompatible materials, and in corrosion-resistant containers .

| Supplier | Product Number | Purity | Available Sizes |

|---|---|---|---|

| TCI | M3329 | >98.0% (GC) | 250 mg, 1 g |

| Sigma-Aldrich | CDS021485 | Not specified | 10 mg |

The relatively small commercial packaging sizes suggest that the compound is primarily used for laboratory research rather than large-scale industrial applications .

Analytical Methods and Characterization

The characterization of 4-Methoxybutanoic acid typically involves various analytical techniques:

-

Gas Chromatography (GC): Used for purity determination, with commercial standards typically exceeding 98% .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic chemical shifts for methoxy, methylene, and carboxylic acid protons .

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands for carboxylic acid (1700-1725 cm⁻¹) and ether (1050-1150 cm⁻¹) functionalities.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern, with potential application in environmental or metabolic studies.

These analytical methods are essential for confirming identity, purity, and structural integrity in research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume